Methyl tanshinonate
Methyl tanshinonate
Methuyl tanshinonate belongs to the class of organic compounds known as tanshinones, isotanshinones, and derivatives. These are a group of abietane-type norditerpenoid quinones. Methuyl tanshinonate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methuyl tanshinonate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, methuyl tanshinonate can be found in alcoholic beverages, herbs and spices, and tea. This makes methuyl tanshinonate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
135355-72-5
VCID:
VC21203537
InChI:
InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3
SMILES:
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
Molecular Formula:
C20H18O5
Molecular Weight:
338.4 g/mol
Methyl tanshinonate
CAS No.: 135355-72-5
Cat. No.: VC21203537
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methuyl tanshinonate belongs to the class of organic compounds known as tanshinones, isotanshinones, and derivatives. These are a group of abietane-type norditerpenoid quinones. Methuyl tanshinonate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methuyl tanshinonate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, methuyl tanshinonate can be found in alcoholic beverages, herbs and spices, and tea. This makes methuyl tanshinonate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 135355-72-5 |
| Molecular Formula | C20H18O5 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | methyl 1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate |
| Standard InChI | InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3 |
| Standard InChI Key | YFDKIHAZVQFLRC-UHFFFAOYSA-N |
| SMILES | CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC |
| Canonical SMILES | CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC |
| Melting Point | 175-176°C |
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